molecular formula C6H10N4O2 B11070001 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol

4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol

Cat. No.: B11070001
M. Wt: 170.17 g/mol
InChI Key: JOBHMGOCECMJPE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol typically involves the reaction of dimethylamine with a methoxy-substituted triazine precursor. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction mixture is stirred and heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with biological macromolecules such as proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A derivative of pyridine with similar nucleophilic properties.

    4-(Dimethylamino)benzoic acid: Contains a dimethylamino group attached to a benzene ring.

    4-(Dimethylamino)cinnamaldehyde: Used in various chemical assays and reactions.

Uniqueness

4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-ol is unique due to its triazine core structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

6-(dimethylamino)-4-methoxy-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C6H10N4O2/c1-10(2)4-7-5(11)9-6(8-4)12-3/h1-3H3,(H,7,8,9,11)

InChI Key

JOBHMGOCECMJPE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=O)N1)OC

Origin of Product

United States

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